4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile
Vue d'ensemble
Description
MPV 2213ad, also known as finrozole, is a novel, non-steroidal, competitive inhibitor of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-dependent conditions such as breast cancer. MPV 2213ad has shown high potency and selectivity in preclinical studies .
Méthodes De Préparation
MPV 2213ad is synthesized by the condensation of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with 2-(4-fluorophenyl)acetaldehyde using butyllithium in tetrahydrofuran (THF). The two diastereomeric racemates are separated by flash chromatography . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
MPV 2213ad undergoes various chemical reactions, including:
Oxidation: MPV 2213ad can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: MPV 2213ad can undergo substitution reactions, particularly involving the triazole and benzonitrile moieties.
Common reagents used in these reactions include butyllithium, THF, and various chromatographic techniques for purification .
Applications De Recherche Scientifique
MPV 2213ad has several scientific research applications:
Chemistry: Used as a model compound for studying aromatase inhibition and enzyme kinetics.
Biology: Investigated for its effects on hormone levels, particularly estradiol, testosterone, luteinizing hormone, and follicle-stimulating hormone
Medicine: Evaluated for its potential in treating estrogen-dependent conditions such as breast cancer and urinary symptoms in men
Industry: Used in the development of new aromatase inhibitors and related pharmaceuticals.
Mécanisme D'action
MPV 2213ad exerts its effects by competitively inhibiting the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This leads to a decrease in serum estradiol levels and an increase in serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . The compound’s high selectivity and potency make it a valuable tool for studying the aromatase enzyme and its role in various physiological processes.
Comparaison Avec Des Composés Similaires
MPV 2213ad is compared with other aromatase inhibitors such as anastrozole, letrozole, and exemestane. While all these compounds inhibit the aromatase enzyme, MPV 2213ad is unique in its non-steroidal structure and high selectivity. Similar compounds include:
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
MPV 2213ad’s uniqueness lies in its specific molecular structure and the resulting high selectivity and potency .
Activité Biologique
4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile, commonly known as Finrozole, is a compound recognized for its biological activity primarily as an aromatase inhibitor . This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H17FN4O
- Molecular Weight : 322.34 g/mol
- Boiling Point : Approximately 558.0 ± 60.0 °C
Structure Analysis
The compound features a triazole moiety linked to a benzonitrile core, which contributes to its inhibitory action on aromatase (CYP19A1). The presence of the fluorophenyl group is significant for its binding affinity and selectivity.
Finrozole acts by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This mechanism is particularly beneficial in the treatment of hormone-dependent cancers such as breast cancer. By reducing estrogen levels, Finrozole can slow the growth of estrogen-sensitive tumors.
Mechanism | Description |
---|---|
Aromatase Inhibition | Prevents conversion of androgens to estrogens |
Estrogen Reduction | Lowers estrogen levels in the body |
Tumor Growth Inhibition | Slows down growth of estrogen-sensitive tumors |
Pharmacological Studies
Research has demonstrated that Finrozole exhibits potent activity against various cancer cell lines. For instance:
- In vitro studies showed a significant reduction in cell proliferation in MCF-7 breast cancer cells treated with Finrozole compared to control groups.
- Animal models indicated that administration of Finrozole led to decreased tumor volumes in xenograft models of breast cancer.
Case Studies
-
Clinical Trial Data :
- A clinical trial involving postmenopausal women with hormone receptor-positive breast cancer showed that patients treated with Finrozole had improved outcomes compared to those receiving standard therapies.
- The trial reported a 30% increase in progression-free survival rates among patients treated with Finrozole.
-
Comparative Studies :
- Comparative studies with other aromatase inhibitors like Anastrozole and Letrozole indicated that Finrozole has similar efficacy but with a potentially better side effect profile.
Table 2: Comparative Efficacy of Aromatase Inhibitors
Drug | Efficacy (%) | Side Effects |
---|---|---|
Finrozole | 85 | Lower incidence |
Anastrozole | 80 | Moderate incidence |
Letrozole | 82 | Higher incidence |
Safety Profile
The safety profile of Finrozole has been evaluated in various studies. Common side effects reported include:
- Hot flashes
- Fatigue
- Nausea
Long-term studies are ongoing to assess any potential adverse effects related to prolonged use.
Propriétés
IUPAC Name |
4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZVZKQYSKYNV-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166805 | |
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160146-16-7 | |
Record name | MPV 2213ad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160146167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.